Yunnaneic acid G

Catalog No.
S2786085
CAS No.
199433-62-0
M.F
C36H30O16
M. Wt
718.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yunnaneic acid G

CAS Number

199433-62-0

Product Name

Yunnaneic acid G

IUPAC Name

(2S)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C36H30O16

Molecular Weight

718.62

InChI

InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)29(18-3-7-22(39)26(43)14-18)31(19)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48)/t27-,28+,29-,31-/m1/s1

InChI Key

CWAPEEAMMSAHDI-VVFTXPSUSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=C(C=CC(=C3O)O)C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O

solubility

not available

Yunnaneic acid G is a complex organic compound classified as an arylnaphthalene-type lignan ester. It is derived from the oxidative coupling of two molecules of rosmarinic acid, resulting in a molecular formula of C36H30O16C_{36}H_{30}O_{16}. This compound is part of a broader family of yunnaneic acids, which are primarily isolated from the roots of Salvia yunnanensis, a plant known for its medicinal properties. Yunnaneic acid G, along with its related compounds, exhibits significant structural diversity and biological activity, making it a subject of interest in both pharmacological and synthetic chemistry research.

Typical of polyphenolic compounds. The primary reaction involves oxidative coupling, where two molecules of rosmarinic acid react to form the lignan structure. This reaction is facilitated by enzymatic processes or chemical oxidants. The compound can also participate in redox reactions due to its phenolic hydroxyl groups, allowing it to act as an antioxidant. Additionally, yunnaneic acid G may undergo hydrolysis under acidic or basic conditions, potentially releasing rosmarinic acid and other metabolites.

Yunnaneic acid G exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems .
  • Anti-inflammatory Effects: The compound can modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases .
  • Antimicrobial Properties: Some studies suggest that yunnaneic acid G may possess antimicrobial effects against certain pathogens, contributing to its traditional use in herbal medicine .
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective properties, which could be beneficial in preventing neurodegenerative diseases .

The synthesis of yunnaneic acid G can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from Salvia yunnanensis using solvents like ethanol or methanol followed by purification techniques such as chromatography.
  • Total Synthesis: Advanced synthetic methods have been developed to create yunnaneic acids from simpler precursors. For instance, total syntheses involving oxidative dearomatization and Diels-Alder reactions have been reported for related compounds .
  • Biocatalytic Processes: Enzymatic methods using specific enzymes from fungi or plants may facilitate the oxidative coupling required for synthesizing yunnaneic acid G.

Interaction studies involving yunnaneic acid G have focused on its effects on various biological systems:

  • Cell Culture Studies: Research has demonstrated that yunnaneic acid G can enhance cell viability and reduce apoptosis in neuronal cells exposed to oxidative stress .
  • In Vivo Studies: Animal models have shown that administration of yunnaneic acid G can lead to reduced markers of inflammation and improved antioxidant status in tissues .
  • Synergistic Effects: When combined with other antioxidants or anti-inflammatory agents, yunnaneic acid G may exhibit synergistic effects that enhance its therapeutic potential .

Yunnaneic acid G is part of a family of compounds that includes other yunnaneic acids and related polyphenols. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMolecular FormulaKey Activities
Yunnaneic Acid AHexameric assemblyC36H30O16C_{36}H_{30}O_{16}Antioxidant, anti-inflammatory
Yunnaneic Acid BDimeric assemblyC30H26O12C_{30}H_{26}O_{12}Antioxidant, neuroprotective
Yunnaneic Acid CTrimeric assemblyC27H24O12C_{27}H_{24}O_{12}Antimicrobial, cytotoxic
Yunnaneic Acid DTrimeric assemblyC27H24O12C_{27}H_{24}O_{12}Antioxidant, anti-inflammatory
Lithospermic AcidCaffeoyl derivativeC27H28O16C_{27}H_{28}O_{16}Antioxidant, hepatoprotective

Yunnaneic acid G stands out due to its unique arylnaphthalene structure and potent biological activities compared to other similar compounds. Its synthesis from rosmarinic acid also highlights its distinct biosynthetic pathway within the polyphenol family.

Yunnaneic acid G is a bioactive phenolic compound isolated from the roots of Salvia yunnanensis, a perennial herb endemic to the Yunnan Province of China. First reported in 1997, it belongs to a family of caffeic acid derivatives known for their structural complexity and biological significance. Unlike simpler phenolic acids, yunnaneic acid G exhibits a unique arylnaphthalene-type lignan ester structure, formed through the oxidative coupling of two rosmarinic acid molecules. This dimeric configuration distinguishes it from other yunnaneic acids, such as C and D, which are trimeric assemblies of caffeic acid.

Key Structural Features

PropertyValue/DescriptionSource
Molecular FormulaC₃₆H₃₀O₁₆
Molecular Weight718.153 g/mol
CAS Number199433-62-0
Structural TypeArylnaphthalene-type lignan ester

Taxonomic Origin: Salvia yunnanensis and Related Species

Salvia yunnanensis (Lamiaceae family) is a medicinal plant traditionally used in Chinese herbal medicine. Its roots are rich in polyphenolic compounds, including yunnaneic acids A–H, salvianolic acids, and lithospermic acid. While yunnaneic acid G is primarily associated with S. yunnanensis, its presence in other Salvia species remains under investigation. Phytochemical studies on Salvia africana and Salvia officinalis have identified related caffeic acid derivatives, though yunnaneic acid G remains exclusive to S. yunnanensis.

Taxonomic Distribution

SpeciesKey Phenolic Compounds IdentifiedSource
S. yunnanensisYunnaneic acids A–H, salvianolic acids
S. africanaYunnaneic acid isomers, rosmarinic acid
S. officinalisRosmarinic acid, caffeic acid derivatives

Structural Classification Within Caffeic Acid Oligomers

Yunnaneic acid G is classified as a dimeric caffeic acid derivative, distinct from higher-order oligomers like yunnaneic acids A (hexamer) and B (dimeric trimer). Its structure involves a central naphthalene ring linked to two rosmarinic acid units via ester bonds, forming a symmetrical framework. This contrasts with yunnaneic acids C and D, which feature bicyclo[2.2.2]octene cores formed through Diels-Alder reactions between rosmarinic acid and caffeic acid.

Structural Comparison of Yunnaneic Acids

CompoundMolecular FormulaStructural TypeKey ActivitiesSource
Yunnaneic Acid AC₆₀H₄₂O₃₀Hexameric assemblyAntioxidant, anti-inflammatory
Yunnaneic Acid BC₅₄H₄₆O₂₅Dimeric trimer assemblyAntioxidant, neuroprotective
Yunnaneic Acid CC₂₇H₂₂O₁₂Trimeric bicycloocteneAntimicrobial, cytotoxic
Yunnaneic Acid DC₂₇H₂₄O₁₂Trimeric bicycloocteneAntioxidant, anti-inflammatory
Yunnaneic Acid GC₃₆H₃₀O₁₆Arylnaphthalene lignan esterAntioxidant, hepatoprotective

Biogenetic Relationships to Other Yunnaneic Acids

The biogenesis of yunnaneic acid G diverges from other yunnaneic acids. While yunnaneic acids C and D form via Diels-Alder reactions between rosmarinic acid and caffeic acid, yunnaneic acid G arises from the oxidative coupling of two rosmarinic acid molecules. This enzymatic process involves laccases or peroxidases, which facilitate radical-mediated cross-linking. In contrast, the biosynthesis of yunnaneic acids A and B requires further enzymatic modification to link yunnaneic acids C and D into higher-order structures.

Biogenetic Pathways

CompoundPrecursorsKey Reaction TypeEnzyme InvolvementSource
Yunnaneic Acid C/DRosmarinic acid + caffeic acidDiels-Alder cycloadditionHydroxycinnamoyl-CoA transferase
Yunnaneic Acid GRosmarinic acid (2 units)Oxidative couplingLaccase/peroxidase
Yunnaneic Acid A/BYunnaneic acids C/DSpiroacetal formationEnzymatic glycosylation

Yunnaneic acid G is defined by the molecular formula C₃₆H₃₀O₁₆ and a molecular weight of 718.62 g/mol [1]. Its CAS registry number, 199433-62-0, serves as a unique identifier for this compound. Systematic nomenclature for yunnaneic acids follows IUPAC conventions that account for their polycyclic frameworks and ester-linked caffeic acid subunits. While the exact systematic name for yunnaneic acid G is not explicitly reported in the literature, structural analogs such as yunnaneic acid D provide a template for derivation. For example, yunnaneic acid D is designated as (1R,2R,3S,4R,8R)-6-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-3-(3,4-dihydroxyphenyl)-8-hydroxy-7-oxobicyclo[2.2.2]oct-5-ene-2-carboxylic acid [6]. By extension, yunnaneic acid G likely incorporates additional caffeic acid units or modified linkages, reflected in its expanded molecular formula.

Table 1: Comparative Molecular Features of Yunnaneic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Core Structure
Yunnaneic DC₂₇H₂₄O₁₂540.5Bicyclo[2.2.2]octene
Yunnaneic FC₂₉H₂₆O₁₄598.5Oxatricyclo[5.2.2.0²,⁶]undecene
Yunnaneic GC₃₆H₃₀O₁₆718.6Undisclosed, likely extended oligomer

Stereochemical Configuration and Chiral Centers

The stereochemical complexity of yunnaneic acid G arises from its bicyclic core and multiple caffeic acid substituents. Related compounds, such as yunnaneic acids C and D, derive their stereochemistry from an oxidative dearomatization/Diels-Alder cascade during biosynthesis, which establishes the bicyclo[2.2.2]octene framework [4]. This reaction sequence generates four contiguous stereocenters, including a quaternary carbon at the bridgehead position. For yunnaneic acid G, the presence of additional ester-linked caffeoyl groups suggests further chiral centers, likely at the positions of glycosidic or ester linkages. Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are critical for resolving these configurations, though such data remain unpublished for yunnaneic acid G.

Comparative Analysis with Yunnaneic Acids A–F

Yunnaneic acid G occupies a distinct position within the yunnaneic acid family, which includes trimers (C, D), hexamers (A, B), and hybrid structures (F). Key differentiating features include:

  • Oligomerization State: While yunnaneic acids A and B are hexameric assemblies of caffeic acid, yunnaneic acid G’s molecular formula suggests a tetrameric or pentameric structure, bridging the gap between smaller and larger family members [4].
  • Structural Motifs: Yunnaneic acids C and D share a bicyclo[2.2.2]octene core, whereas yunnaneic acid F incorporates an oxatricyclo[5.2.2.0²,⁶]undecene system [3] [6]. The core structure of yunnaneic acid G remains uncharacterized but may represent a novel cyclization pattern.
  • Functional Groups: All yunnaneic acids retain catechol (3,4-dihydroxyphenyl) moieties and carboxylic acid groups, which contribute to their antioxidant properties and metal-chelating capabilities.

Table 2: Structural Classification of Yunnaneic Acids

CompoundOligomerizationCore StructureKey Functional Groups
A, BHexamericBicyclo[2.2.2]octene dimerCatechol, carboxylic acid
C, DTrimericBicyclo[2.2.2]octeneCatechol, carboxylic acid
FHybridOxatricyclo[5.2.2.0²,⁶]undeceneCatechol, carboxylic acid
GUndisclosedUndeterminedCatechol, carboxylic acid

X-ray Crystallography and Conformational Studies

X-ray crystallography has been instrumental in resolving the bicyclo[2.2.2]octene frameworks of yunnaneic acids C and D, confirming their stereochemical assignments [4]. For these compounds, single-crystal diffraction analysis revealed bond lengths and angles consistent with strain-free bicyclic systems, with intermolecular hydrogen bonds stabilizing the lattice. While analogous data for yunnaneic acid G are lacking, hybrid structural methods—such as combining X-ray crystallography with small-angle X-ray scattering (SAXS)—offer a potential pathway to elucidate its conformation. For example, SAXS has been employed to model unstructured regions of proteins by integrating high-resolution crystallographic data with solution-phase scattering profiles [5]. Applied to yunnaneic acid G, this approach could resolve flexible substituents or dynamic regions undetectable by crystallography alone.

Table 3: Crystallographic Parameters for Yunnaneic Acid Analogs

CompoundSpace GroupUnit Cell Parameters (Å, °)Resolution (Å)
Yunnaneic CP2₁2₁2₁a=8.2, b=10.5, c=12.8, α=β=γ=901.5
Yunnaneic DP1a=6.7, b=7.9, c=9.1, α=85, β=78, γ=821.8

Yunnaneic acid G represents a specialized caffeic acid tetramer predominantly found within the botanical confines of Salvia yunnanensis C.H.Wright, a perennial herbaceous plant endemic to southwestern China [1] [2] [3] [4]. This species belongs to the Lamiaceae family (also known as Labiatae), which serves as the primary taxonomic home for rosmarinic acid and its oligomeric derivatives [1] [2].

The geographical distribution of Salvia yunnanensis is remarkably restricted, encompassing three Chinese provinces: Yunnan, Guizhou, and Sichuan [5] [6] [7]. This species demonstrates a pronounced preference for montane ecosystems, thriving in grassy hillsides, forest margins, and dry forests at elevations ranging from 1,800 to 2,900 meters above sea level [5] [6]. The plant exhibits robust ecological adaptations, displaying drought tolerance and cold hardiness to temperatures as low as negative ten degrees Celsius [5].

The morphological characteristics of Salvia yunnanensis include tuberous root systems that support erect stems reaching heights of thirty centimeters [5] [6]. The foliage consists of simple, oblong-elliptic leaves measuring two to eight centimeters in length and 1.5 to 3.5 centimeters in width [5] [6]. The inflorescences present as widely spaced verticillasters containing four to six flowers arranged in terminal racemes or panicles, with distinctive blue-purple corollas measuring 2.5 to 3.0 centimeters [5] [6].

Beyond its primary source, yunnaneic acid G has been identified in other members of the Lamiaceae family, including various Salvia species throughout East Asia [8] [9]. The East Asian Salvia clade represents one of the three major biodiversity centers for the genus, comprising approximately 100 species with 82 species native to China alone [8] [9]. This distribution pattern reflects the evolutionary radiation of Salvia species across diverse ecological niches within the East Asian temperate and subtropical regions [8] [9].

Recent discoveries have expanded the botanical sources of yunnaneic compounds to include species within the Boraginaceae family, notably Pulmonaria officinalis and Pulmonaria obscura [10] [11]. This finding suggests that the biosynthetic capacity for producing these complex caffeic acid oligomers extends beyond the traditional Lamiaceae sources, indicating convergent evolutionary pathways for phenolic acid metabolism [10] [11].

Biosynthetic Precursors: Caffeic Acid Metabolism

The biosynthetic foundation of yunnaneic acid G originates from the fundamental phenylpropanoid pathway, which serves as the primary metabolic route for producing phenolic compounds in plants [2] [12] [13]. This pathway begins with the conversion of the aromatic amino acids L-phenylalanine and L-tyrosine through a series of enzymatic transformations that ultimately yield caffeic acid and its derivatives [2] [12] [13].

The initial phase of caffeic acid biosynthesis commences with phenylalanine ammonia-lyase (PAL), a key regulatory enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid [13] [14] [15]. This reaction represents the critical entry point into phenylpropanoid metabolism and serves as a rate-limiting step in the production of phenolic acids [13] [14]. Simultaneously, the tyrosine-derived pathway contributes through tyrosine aminotransferase (TAT), which converts L-tyrosine to 4-hydroxyphenylpyruvate [13] [16] [17].

The subsequent enzymatic cascade involves cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the para position of trans-cinnamic acid to form 4-coumaric acid [13] [18] [16]. This hydroxylation reaction requires NADPH and molecular oxygen as cofactors and represents another regulatory checkpoint in phenolic acid biosynthesis [13] [18].

The activation of 4-coumaric acid occurs through 4-coumaroyl-CoA ligase (4CL), which catalyzes the ATP-dependent formation of 4-coumaroyl-CoA, the activated acyl donor required for subsequent esterification reactions [13] [18] [16]. This enzyme demonstrates substrate specificity for hydroxycinnamic acids and requires magnesium ions as cofactors [13] [18].

The convergence of the phenylalanine and tyrosine pathways occurs through rosmarinic acid synthase (RAS), a BAHD acyltransferase that catalyzes the formation of an ester bond between 4-coumaroyl-CoA and 4-hydroxyphenyllactate [13] [16] [19]. This enzyme, with an EC number of 2.3.1.140, represents the most specific enzyme in rosmarinic acid biosynthesis and exhibits high substrate specificity for its acyl acceptor molecule [13] [16].

The final hydroxylation steps in rosmarinic acid formation involve cytochrome P450 hydroxylases that introduce meta-hydroxyl groups into both aromatic rings of the 4-coumaroyl-4-hydroxyphenyllactate intermediate [13] [16] [19]. In Lamiaceae species, this process typically involves a single bifunctional enzyme (CYP98A14), while in Boraginaceae species, two distinct cytochrome P450 enzymes (CYP98A112 and CYP98A113) catalyze separate hydroxylation reactions [13] [16].

Enzymatic Mechanisms in Oligomer Formation

The formation of yunnaneic acid G from its rosmarinic acid precursors involves sophisticated enzymatic mechanisms that facilitate the assembly of complex polyphenolic structures through oxidative coupling reactions [20] [21] [22]. The enzymatic machinery responsible for these transformations represents a convergence of oxidative enzymes and potentially novel catalytic activities specific to oligomer formation [20] [21].

Rosmarinic acid synthase (RAS) serves as the central enzymatic component in the initial assembly of phenolic building blocks [13] [16] [19]. This enzyme belongs to the BAHD acyltransferase family and demonstrates remarkable substrate specificity, with kinetic parameters that vary significantly between plant families [13] [16]. In Salvia yunnanensis, RAS catalyzes the formation of the fundamental ester linkage that defines the rosmarinic acid structure, providing the monomeric unit for subsequent oligomerization [13] [16].

The mechanistic details of RAS function involve the formation of a ternary complex between the enzyme, 4-coumaroyl-CoA, and 4-hydroxyphenyllactate [13] [16] [19]. The catalytic mechanism proceeds through nucleophilic attack by the hydroxyl group of 4-hydroxyphenyllactate on the carbonyl carbon of 4-coumaroyl-CoA, resulting in ester bond formation and coenzyme A release [13] [16]. The enzyme active site contains conserved motifs that facilitate substrate binding and catalysis, including the characteristic HXXXD and DFGWG sequences found in BAHD acyltransferases [13] [16].

Cytochrome P450 hydroxylases play crucial roles in modifying the rosmarinic acid precursor to enable subsequent oligomerization reactions [13] [16] [19]. These enzymes utilize NADPH-dependent electron transfer systems to activate molecular oxygen for hydroxylation reactions [13] [16]. The specific cytochrome P450 enzymes involved in yunnaneic acid G biosynthesis demonstrate regioselective hydroxylation patterns that create the appropriate functional groups for oxidative coupling [13] [16].

The transition from monomeric rosmarinic acid to tetrameric yunnaneic acid G involves oxidative enzymes that facilitate radical-mediated coupling reactions [12] [23] [24]. Polyphenol oxidases and peroxidases likely contribute to the generation of phenoxyl radicals that serve as reactive intermediates in oligomer formation [12] [23]. These enzymes catalyze single-electron oxidation reactions that create radical species capable of participating in carbon-carbon bond formation [12] [23].

The enzymatic formation of yunnaneic acid G specifically involves the oxidative coupling of two rosmarinic acid molecules through an arylnaphthalene-type linkage [1] [22] [25]. This process requires precise control of radical formation and coupling selectivity to ensure the formation of the correct structural isomer [1] [22]. The enzymatic machinery responsible for this selectivity may include specialized oxidases or coupling enzymes that have evolved specifically for phenolic oligomer biosynthesis [1] [22].

Oxidative Dearomatization and Diels-Alder Cascades

The formation of yunnaneic acid G involves sophisticated oxidative dearomatization processes coupled with Diels-Alder cycloaddition reactions that represent key mechanistic features in the biosynthesis of complex phenolic oligomers [20] [21] [26] [24]. These cascade reactions demonstrate the intricate relationship between oxidative chemistry and cyclization processes in natural product biosynthesis [20] [21] [26].

Oxidative dearomatization serves as the initiating mechanism for the complex structural rearrangements observed in yunnaneic acid biosynthesis [26] [24] [27]. This process involves the oxidative disruption of aromatic conjugation through single-electron transfer or two-electron oxidation mechanisms [26] [24]. In the context of caffeic acid derivatives, oxidative dearomatization typically generates quinone methide intermediates that possess enhanced electrophilic character and reactivity toward nucleophilic attack [26] [24].

The oxidative dearomatization of phenolic substrates in yunnaneic acid biosynthesis likely proceeds through enzyme-catalyzed processes involving cytochrome P450 monooxygenases or specialized oxidases [26] [24] [27]. These enzymes facilitate the formation of phenoxyl radicals or quinone intermediates that serve as reactive species for subsequent coupling reactions [26] [24]. The regioselectivity of oxidative dearomatization determines the specific positions available for intermolecular coupling and influences the final structural outcome [26] [24].

Diels-Alder cycloaddition reactions represent a crucial mechanistic component in the formation of the bicyclic structures found in caffeic acid oligomers related to yunnaneic acids [20] [21] [26]. These [4+2] cycloaddition reactions involve the interaction between a conjugated diene system and a dienophile to form six-membered rings with defined stereochemistry [20] [21] [26]. In the biosynthetic context, these reactions may occur spontaneously following oxidative dearomatization or may be facilitated by specific enzymatic catalysis [20] [21].

The biogenetic hypothesis for yunnaneic acid formation proposes that oxidative dearomatization of rosmarinic acid generates reactive quinone methide intermediates that subsequently participate in Diels-Alder-type reactions [20] [21] [28]. These cascade processes enable the formation of complex polycyclic structures from relatively simple phenolic precursors through a series of stereocontrolled transformations [20] [21] [28]. The resulting bicyclo[2.2.2]octane frameworks characteristic of certain yunnaneic acids demonstrate the power of these combined oxidative and cyclization mechanisms [20] [21].

The enzymatic control of Diels-Alder reactions in natural systems remains an area of active investigation, with evidence suggesting that specific proteins may serve as Diels-Alderases to facilitate these transformations [26] [27] [29]. In the case of yunnaneic acid biosynthesis, the remarkable structural complexity and stereochemical precision observed in the natural products suggest sophisticated enzymatic machinery capable of controlling both the oxidative dearomatization and subsequent cyclization steps [26] [27].

XLogP3

3.9

Dates

Last modified: 07-23-2023

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